7-Bromo-2-methylquinoline

Catalog No.
S685532
CAS No.
4965-34-8
M.F
C10H8BrN
M. Wt
222.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-2-methylquinoline

CAS Number

4965-34-8

Product Name

7-Bromo-2-methylquinoline

IUPAC Name

7-bromo-2-methylquinoline

Molecular Formula

C10H8BrN

Molecular Weight

222.08 g/mol

InChI

InChI=1S/C10H8BrN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3

InChI Key

VEKOCCXFMXGRTF-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C=CC(=C2)Br

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)Br

7-Bromo-2-methylquinoline is a heterocyclic compound characterized by a quinoline backbone with a bromine atom at the 7-position and a methyl group at the 2-position. Its chemical formula is C₁₀H₈BrN, and it is recognized for its unique structural properties that influence its reactivity and biological activity. The presence of both the bromine atom and the methyl group contributes to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis and Availability:

Potential Applications:

While there is no extensive research directly exploring the applications of 7-bromo-2-methylquinoline itself, its structural similarity to other bioactive quinoline derivatives has led to some investigative interest. Here are two potential areas where it might be explored:

  • Drug Discovery: Quinoline derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties []. Given this, researchers might explore 7-bromo-2-methylquinoline as a starting point for the development of new drugs, potentially by modifying its structure to enhance its desired activity.
  • Material Science: Heterocyclic aromatic compounds like quinolines can exhibit interesting properties such as photoluminescence and electrical conductivity []. Researchers might investigate 7-bromo-2-methylquinoline for potential applications in material science, such as the development of organic light-emitting diodes (OLEDs) or other functional materials.
Due to the functional groups present in its structure. Notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives. For instance, nucleophilic amination can occur at the 6- or 7-position of the quinoline ring, depending on the reaction conditions .
  • Protonation: The compound can be selectively activated through protonation, resulting in the formation of a carbocation intermediate .
  • Cross-Coupling Reactions: It can also engage in cross-coupling reactions with transition metals, which are valuable for synthesizing more complex organic molecules.

Research indicates that 7-bromo-2-methylquinoline exhibits significant biological activities. It has been studied for its potential as:

  • Antimicrobial Agent: Some derivatives of quinoline compounds have shown promising antibacterial and antifungal properties.
  • Anticancer Activity: Certain studies have suggested that modifications to the quinoline structure can enhance its efficacy against various cancer cell lines.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes, which could be beneficial in drug development targeting metabolic pathways.

Several methods exist for synthesizing 7-bromo-2-methylquinoline:

  • Bromination of 2-Methylquinoline: The most straightforward method involves the bromination of 2-methylquinoline using bromine or N-bromosuccinimide under controlled conditions to ensure selective substitution at the 7-position .
  • Nucleophilic Substitution Reactions: Starting from 6-bromo-2-methylquinoline, nucleophilic substitution can yield various derivatives by introducing different functional groups at either the 6 or 7 positions .
  • Multistep Synthesis: Advanced synthetic routes may involve multiple steps, including cyclization and functionalization, to achieve desired derivatives with specific biological activities .

7-Bromo-2-methylquinoline finds applications in several fields:

  • Pharmaceuticals: Its derivatives are explored as potential drugs due to their biological activities.
  • Agricultural Chemicals: Some compounds derived from this structure may serve as pesticides or herbicides.
  • Materials Science: Quinoline derivatives are utilized in developing organic semiconductors and dyes.

Studies on interaction profiles indicate that 7-bromo-2-methylquinoline interacts with various biological targets:

  • Protein Binding: The compound may bind to specific proteins, influencing their activity and potentially leading to therapeutic effects.
  • Metabolic Pathways: Investigations into how this compound affects metabolic pathways can reveal insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 7-bromo-2-methylquinoline. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-MethylquinolineMethyl group at position 2Lacks bromine substitution, less reactive
6-BromoquinolineBromine at position 6Different reactivity profile due to bromine position
7-Chloro-2-methylquinolineChlorine instead of brominePotentially different biological activity
7-Amino-2-methylquinolineAmino group at position 7May have enhanced solubility and reactivity

The unique combination of a bromine atom at the 7-position and a methyl group at the 2-position in 7-bromo-2-methylquinoline contributes to its distinct chemical behavior and potential applications compared to these similar compounds.

XLogP3

3.3

Wikipedia

7-Bromo-2-methylquinoline

Dates

Last modified: 08-15-2023

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